Oxazole,2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)-,(4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole,2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)-,(4S)- is a chemical compound with the molecular formula C24H24NOP and a molecular weight of 373.427221. This compound is known for its unique structure, which includes an oxazole ring substituted with a diphenylphosphino group and an isopropyl group. It is often used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole,2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)-,(4S)- typically involves the reaction of 2-(diphenylphosphino)benzaldehyde with an appropriate amine and an isopropyl group under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxazole,2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)-,(4S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The diphenylphosphino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazole oxides, while reduction can yield reduced oxazole derivatives .
Scientific Research Applications
Oxazole,2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)-,(4S)- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which Oxazole,2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)-,(4S)- exerts its effects involves its interaction with specific molecular targets. The diphenylphosphino group plays a crucial role in binding to metal centers in catalytic reactions, facilitating various chemical transformations. The oxazole ring provides stability and enhances the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-5,5-dimethyl-4,5-dihydrooxazole
- (S)-2-(2-(Diphenylphosphino)phenyl)-4-tert-butyl-2-oxazoline
- ®-(+)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-2-oxazoline
Uniqueness
Oxazole,2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)-,(4S)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the isopropyl group and the chiral center at the 4-position of the oxazole ring further enhances its utility in asymmetric synthesis and catalysis .
Properties
Molecular Formula |
C24H24NOP |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
diphenyl-[4-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phosphane |
InChI |
InChI=1S/C24H24NOP/c1-18(2)23-17-26-24(25-23)19-13-15-22(16-14-19)27(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,18,23H,17H2,1-2H3/t23-/m1/s1 |
InChI Key |
JQSHVIHPLIPLFB-HSZRJFAPSA-N |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=CC=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.